Bienvenue dans la boutique en ligne BenchChem!

6-Azacholest-4-en-3-ol-7-one

Cholesterol esterification ACAT selectivity Hepatocyte lipid metabolism

6-Azacholest-4-en-3-ol-7-one, also known as 6-azacholesterol, is a synthetic sterol analog classified as a 6-azasteroid. It functions as a specific, non-competitive inhibitor of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid biosynthesis pathway.

Molecular Formula C26H43NO2
Molecular Weight 401.6 g/mol
CAS No. 111300-81-3
Cat. No. B039865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azacholest-4-en-3-ol-7-one
CAS111300-81-3
Synonyms6-azacholest-4-en-3-ol-7-one
6-azacholesterol
Molecular FormulaC26H43NO2
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C
InChIInChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1
InChIKeyPXMSFBUTEONYPF-IIXLLSPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azacholest-4-en-3-ol-7-one (CAS 111300-81-3): A Selective Cholesterol 7α-Hydroxylase (CYP7A1) Inhibitor for Cholesterol Metabolism Research


6-Azacholest-4-en-3-ol-7-one, also known as 6-azacholesterol, is a synthetic sterol analog classified as a 6-azasteroid [1]. It functions as a specific, non-competitive inhibitor of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid biosynthesis pathway [2]. Unlike many other CYP7A1 inhibitors such as ketoconazole or 7-ketocholesterol, 6-azacholesterol demonstrates a distinct selectivity profile, making it a valuable tool for dissecting cholesterol metabolic compartmentation without confounding off-target effects on acyl-CoA:cholesterol acyltransferase (ACAT) or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [2].

Why Generic CYP7A1 Inhibitors Cannot Substitute for 6-Azacholest-4-en-3-ol-7-one in Mechanistic Cholesterol Studies


Inhibitors of cholesterol 7α-hydroxylase (CYP7A1) are commonly used to investigate bile acid synthesis and cholesterol homeostasis. However, widely available alternatives such as ketoconazole and 7-ketocholesterol exhibit significant polypharmacology. Ketoconazole, while a potent CYP7A1 inhibitor (Ki = 0.4 μM in rat microsomes), also inhibits ACAT, lanosterol 14α-demethylase, and numerous cytochrome P450 isoforms [1]. 7-Ketocholesterol, an endogenous oxysterol, dually inhibits both CYP7A1 (IC₅₀ ~1 μM) and HMG-CoA reductase, confounding interpretation of cholesterol synthesis versus catabolism [2]. These off-target activities preclude their use in experiments requiring isolated blockade of the bile acid biosynthetic pathway. 6-Azacholest-4-en-3-ol-7-one addresses this limitation through its demonstrated selectivity, enabling clean dissection of CYP7A1-dependent metabolic flux without interference at ACAT or HMG-CoA reductase nodes [3].

6-Azacholest-4-en-3-ol-7-one Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Ketoconazole and 7-Ketocholesterol


Absence of ACAT Inhibition: A Critical Selectivity Advantage Over Ketoconazole

6-Azacholest-4-en-3-ol-7-one does not inhibit acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver microsomal preparations or cholesterol esterification in primary rat hepatocyte cultures at concentrations that fully inhibit CYP7A1 [1]. In contrast, ketoconazole significantly reduces ACAT activity in rat liver microsomes, with studies reporting decreased acyl-CoA-cholesterol acyl-transferase activity following ketoconazole treatment [2]. This differential selectivity means that 6-azacholest-4-en-3-ol-7-one can block bile acid synthesis without simultaneously impairing cholesterol esterification, a critical confounding variable when using ketoconazole.

Cholesterol esterification ACAT selectivity Hepatocyte lipid metabolism

Preserved HMG-CoA Reductase Activity: Differentiation from 7-Ketocholesterol's Dual Inhibition

6-Azacholest-4-en-3-ol-7-one does not inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase in rat liver microsomal preparations or cholesterol synthesis from [¹⁴C]acetate in primary rat hepatocyte cultures [1]. This is a key point of differentiation from 7-ketocholesterol, which is well-established as a potent dual inhibitor of both CYP7A1 (IC₅₀ ~1 μM) and HMG-CoA reductase [2]. The ability of 6-azacholest-4-en-3-ol-7-one to block bile acid synthesis without suppressing de novo cholesterol biosynthesis makes it uniquely suited for experiments requiring isolated manipulation of the catabolic arm of cholesterol metabolism.

Cholesterol biosynthesis HMG-CoA reductase Oxysterol selectivity

Non-Competitive CYP7A1 Inhibition with Defined Ki: Reference Data for Experimental Design Against Ketoconazole

6-Azacholest-4-en-3-ol-7-one inhibits rat liver microsomal cholesterol 7α-hydroxylase with non-competitive kinetics and a Ki of 4 μM [1]. Ketoconazole also acts as a non-competitive CYP7A1 inhibitor in the same rat microsomal system but with a 10-fold higher potency (Ki = 0.4 μM) [2]. While ketoconazole is more potent, its concomitant inhibition of ACAT and other CYP enzymes renders it unsuitable for selective pathway dissection. The defined non-competitive mechanism of 6-azacholest-4-en-3-ol-7-one means it binds to the enzyme-substrate complex or a distinct allosteric site, providing predictable inhibition independent of cholesterol substrate concentration—an important consideration for in vivo or cell-based studies where substrate levels vary.

CYP7A1 kinetics Enzyme inhibition mechanism Non-competitive inhibition

Cholesterol Compartmentation Evidence: Selective Secretion of Newly Synthesized Cholesterol Without Altering Esterification

In primary rat hepatocyte cultures, 6-azacholest-4-en-3-ol-7-one inhibition of bile acid synthesis results in a several-fold increase in secretion of newly synthesized cholesterol (derived from exogenous mevalonate) into the culture medium, while secretion of cholesteryl ester remains unchanged [1]. This effect has not been demonstrated for other CYP7A1 inhibitors such as ketoconazole, which would simultaneously impair ACAT-dependent esterification and obscure this compartmentation phenomenon. The observation provides direct evidence for the compartmentation of cholesterol metabolism in hepatocytes: newly synthesized cholesterol that enters the CYP7A1 substrate pool is no longer accessible to the ACAT esterification pool once CYP7A1 is blocked.

Cholesterol compartmentation Hepatocyte metabolism Cholesteryl ester secretion

High-Value Application Scenarios for 6-Azacholest-4-en-3-ol-7-one in Cholesterol Metabolism Research and Drug Discovery


Isolated Functional Knockdown of CYP7A1 for Metabolic Flux Analysis

When experimental protocols require selective blockade of the classic bile acid biosynthetic pathway without perturbing cholesterol biosynthesis or esterification, 6-azacholest-4-en-3-ol-7-one is the reagent of choice at concentrations up to 10 μM. Its demonstrated lack of ACAT and HMG-CoA reductase inhibition [1] ensures that any observed redistribution of cholesterol mass or label among metabolic pools can be confidently attributed to CYP7A1 inhibition alone, enabling clean interpretation of flux data that would be confounded by ketoconazole or 7-ketocholesterol.

Investigating Intracellular Cholesterol Compartmentation and Trafficking

The unique ability of 6-azacholest-4-en-3-ol-7-one to reveal functional segregation between the cholesterol pools feeding CYP7A1 and ACAT [1] makes it an essential tool for research on cholesterol trafficking between endoplasmic reticulum subdomains, lipid droplet-associated pools, and the plasma membrane. This application is not feasible with non-selective CYP7A1 inhibitors that simultaneously disrupt ACAT-dependent esterification.

Reference Inhibitor for CYP7A1 Drug Discovery Screening Cascades

In drug discovery programs targeting CYP7A1 for metabolic disease or cholestatic disorders, 6-azacholest-4-en-3-ol-7-one serves as a benchmark selective tool compound with a well-defined non-competitive mechanism (Ki = 4 μM) [1]. It can be used as a positive control in enzymatic and cellular CYP7A1 assays while providing a selectivity reference against which novel chemical matter can be benchmarked for ACAT and HMG-CoA reductase counter-screening.

Ex Vivo Hepatocyte Models of Bile Acid-Dependent Gene Regulation

Primary hepatocyte studies examining CYP7A1-dependent transcriptional regulation (e.g., FXR/SHP/FGF15/19 axis) benefit from the selectivity profile of 6-azacholest-4-en-3-ol-7-one. By inhibiting bile acid synthesis without off-target effects on cholesterol synthesis or esterification [1], it enables dissection of bile acid-mediated signaling pathways without introducing confounding changes in oxysterol or cholesteryl ester pools that occur with non-selective inhibitors.

Quote Request

Request a Quote for 6-Azacholest-4-en-3-ol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.